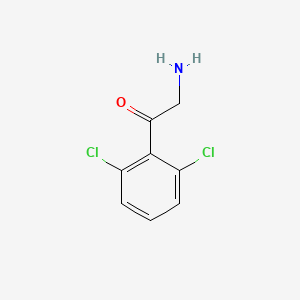

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one

Description

Contextual Significance of Alpha-Amino Ketones in Organic Synthesis and Functional Molecule Design

Alpha-amino ketones are a highly valuable class of organic compounds characterized by an amino group attached to the carbon atom adjacent to a carbonyl group. This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to its versatile reactivity and its presence in numerous biologically active molecules. colab.wsresearchgate.netrsc.org

The synthetic utility of α-amino ketones is vast. They serve as crucial building blocks for the synthesis of a wide array of more complex molecules, including:

Amino alcohols: Reduction of the ketone functionality in α-amino ketones provides access to 1,2-amino alcohols, which are important chiral auxiliaries and components of many natural products and pharmaceuticals.

Heterocycles: The bifunctional nature of α-amino ketones makes them ideal precursors for the synthesis of various nitrogen-containing heterocyclic compounds such as imidazoles, oxazoles, and pyrazines. These heterocyclic scaffolds are prevalent in drug discovery.

Peptidomimetics: Due to their structural resemblance to amino acid derivatives, α-amino ketones are employed in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.

Numerous synthetic methodologies have been developed to access α-amino ketones, reflecting their importance in the field. These methods include the amination of α-haloketones, the oxidation of amino alcohols, and the rearrangement of α-hydroxy imines, among others. researchgate.net The continuous development of novel and efficient synthetic routes to α-amino ketones is an active area of research. colab.wsrsc.org

Overview of Dichlorophenyl-Substituted Organic Compounds in Advanced Chemical Research

The presence of a dichlorophenyl group in an organic molecule significantly influences its physical, chemical, and biological properties. The two chlorine atoms are strong electron-withdrawing groups, which can alter the reactivity of the phenyl ring and adjacent functional groups. Furthermore, the lipophilicity of the molecule is increased, which can impact its ability to cross biological membranes.

Dichlorophenyl-substituted compounds have found widespread applications in various fields of advanced chemical research:

Medicinal Chemistry: The dichlorophenyl moiety is a common feature in many approved drugs and clinical candidates. For instance, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac contains a 2,6-dichlorophenylamino group. medchemexpress.com The substitution pattern of the chlorine atoms on the phenyl ring can have a profound effect on the biological activity and selectivity of a drug molecule. For example, derivatives of 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been investigated as selective inhibitors of protein tyrosine kinases. nih.gov

Agrochemicals: Many herbicides and pesticides incorporate dichlorophenyl groups into their structures. These compounds often exhibit potent biological activity against target organisms.

Materials Science: Dichlorophenyl-containing polymers and materials are explored for their unique thermal and electronic properties.

The 2,6-disubstitution pattern, as seen in 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one, can also introduce steric hindrance that may influence the molecule's conformation and its interactions with biological targets.

Current Research Landscape and Academic Interest in this compound

While the parent compound, this compound, is commercially available from chemical suppliers, a comprehensive survey of the scientific literature reveals a limited number of studies where this specific molecule is the primary focus. nih.gov Its existence is noted in chemical databases, and it is available as a research chemical.

Academic and industrial interest appears to be more focused on derivatives and more complex molecules that incorporate the 2,6-dichlorophenyl ethanone (B97240) or a similar structural motif. For example, a patent describes the synthesis and pharmacological characterization of a complex derivative, 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, as a potent and selective modulator of the human dopamine D1 receptor. curiaglobal.com This suggests that the core structure of this compound can serve as a valuable starting material or building block for the synthesis of more elaborate and potentially bioactive compounds.

The lack of extensive published research specifically on this compound itself may indicate that its primary role in the scientific community is that of a synthetic intermediate rather than an end product with direct applications. Further research would be necessary to fully elucidate its potential biological activities and to explore its utility in the development of novel functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,6-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWYMZRPDVWPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 2,6 Dichlorophenyl Ethan 1 One

Direct Synthetic Routes to 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one

Direct synthesis of this compound can be achieved through several key methodologies, including the reduction-mediated amination of corresponding ketones, nucleophilic substitution to introduce the amino group, and reductive amination of appropriate precursors.

Reduction-Mediated Amination of Corresponding Ketones

The synthesis of primary amines can be achieved through the reductive amination of carbonyl compounds. researchgate.net This process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be a 1-(2,6-dichlorophenyl)ethane-1,2-dione. The dione (B5365651) would first react with ammonia to form an imine intermediate, which is then reduced to the desired primary amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. masterorganicchemistry.comlibretexts.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the ketone functionality.

Nucleophilic Substitution Approaches for Amino Group Introduction

Nucleophilic substitution represents a fundamental strategy for introducing an amino group. This typically involves the reaction of a substrate containing a good leaving group with an ammonia equivalent. The chemistry of related compounds, such as 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, is dominated by the substitution of chlorides with various nucleophiles, including amines. nih.gov While a different system, this highlights the general principle of nucleophilic substitution. In the context of synthesizing this compound, a common precursor is 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one. The bromine atom at the alpha-position to the carbonyl group is susceptible to nucleophilic attack by ammonia or a protected ammonia equivalent, such as hexamethylenetetramine (in the Delepine reaction) or phthalimide (B116566) (in the Gabriel synthesis), followed by hydrolysis to yield the primary amine.

Reductive Amination Strategies for this compound Precursors

Reductive amination is a versatile method for forming amines from carbonyl compounds. sigmaaldrich.com This "one-pot" reaction combines the formation of an imine or enamine with its subsequent reduction. masterorganicchemistry.com For the synthesis of this compound, a potential precursor is 2-oxo-1-(2,6-dichlorophenyl)acetaldehyde. This aldehyde can react with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting aldehyde. masterorganicchemistry.com

Synthesis via Functional Group Interconversions from Related Precursors

The synthesis of this compound can also be accomplished through the chemical modification of closely related precursor molecules. These strategies often involve the transformation of halogenated ethanones or the use of aryl ketones and aldehydes as fundamental building blocks.

Transformations of Halogenated Ethanones (e.g., 2-chloro-1-(2,6-dichlorophenyl)ethan-1-one)

A prevalent and practical route to this compound involves the amination of an α-halo ketone precursor. A key starting material for this approach is 2-chloro-1-(2,6-dichlorophenyl)ethan-1-one. pharmaffiliates.com This compound can be converted to the desired amino ketone through several methods:

Direct Amination: Reaction with ammonia in a suitable solvent. This method can sometimes lead to overalkylation, forming secondary and tertiary amines as byproducts.

Gabriel Synthesis: This classic method involves the reaction of the α-halo ketone with potassium phthalimide to form an N-substituted phthalimide intermediate. Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to yield the primary amine.

Delepine Reaction: This method utilizes hexamethylenetetramine as the amine source. The α-halo ketone reacts with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which upon acidic hydrolysis, yields the primary amine.

Azide (B81097) Reduction: The α-halo ketone can be converted to an α-azido ketone by reaction with sodium azide. The resulting azide is then reduced to the primary amine using a variety of reducing agents, such as catalytic hydrogenation or lithium aluminum hydride.

A specific example of a related transformation is the synthesis of the hydrobromide salt of the target compound, which can be achieved via α-bromination followed by salt formation. vulcanchem.com

Strategies Involving Aryl Ketones and Aldehydes as Building Blocks

The synthesis of the target compound can also be envisioned from simpler aryl ketone and aldehyde precursors. organicchemistrytutor.comlibretexts.org For instance, 2,6-dichloroacetophenone could serve as a starting point. While direct amination at the methyl group is challenging, functionalization of the methyl group is a viable strategy. One approach involves the α-halogenation of 2,6-dichloroacetophenone to generate an α-halo ketone, as described in the previous section.

Alternatively, a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with an appropriate acylating agent could construct the core structure. youtube.com For example, acylation with chloroacetyl chloride would yield 2-chloro-1-(2,4-dichlorophenyl)ethanone, a related isomer. researchgate.net To obtain the desired 2,6-dichloro substitution pattern, the starting material would need to be 1,3-dichlorobenzene, and the acylation would be directed by the chloro substituents.

The following table summarizes the key precursors and their transformations:

| Precursor Molecule | Synthetic Transformation | Reagents |

| 1-(2,6-dichlorophenyl)ethane-1,2-dione | Reductive Amination | Ammonia, Reducing Agent (e.g., NaBH4) |

| 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one | Nucleophilic Substitution | Ammonia or protected equivalent (e.g., Potassium Phthalimide) |

| 2-oxo-1-(2,6-dichlorophenyl)acetaldehyde | Reductive Amination | Ammonia, Reducing Agent (e.g., NaBH3CN) |

| 2-chloro-1-(2,6-dichlorophenyl)ethan-1-one | Amination | Ammonia, Potassium Phthalimide (Gabriel), Hexamethylenetetramine (Delepine), Sodium Azide followed by reduction |

| 2,6-dichloroacetophenone | α-Halogenation followed by Amination | Halogenating agent (e.g., NBS, NCS), Aminating agent |

| 1,3-dichlorobenzene | Friedel-Crafts Acylation | Chloroacetyl chloride, Lewis Acid (e.g., AlCl3) |

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the desired isomer is formed and that other functional groups remain intact.

Regioselectivity in this context primarily refers to the selective functionalization at the α-carbon (the carbon adjacent to the carbonyl group). When starting from 2,6-dichloroacetophenone, direct halogenation, for instance with N-Bromosuccinimide (NBS), can provide a regioselective pathway to the α-bromo ketone. vulcanchem.com This intermediate is then poised for amination.

Chemoselectivity is crucial during the reduction of an intermediate like an α-azido ketone. The reducing agent must selectively reduce the azide group without affecting the carbonyl group. nih.gov As mentioned previously, catalytic hydrogenation under controlled conditions or the Staudinger reaction are effective methods for achieving this. nih.govrsc.org

Another aspect of chemoselectivity arises in direct amination strategies. The challenge lies in controlling the reaction to prevent over-alkylation of the amine.

Development of Environmentally Conscious (Green) Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact and enhance safety and efficiency. researchgate.net For the synthesis of this compound, several green chemistry strategies can be considered.

One key area is the replacement of hazardous solvents. Traditional organic solvents can be replaced with greener alternatives such as ethyl acetate (B1210297) (EtOAc), which is less toxic and derived from renewable resources. unibo.it Water is also an ideal green solvent for certain reactions. colab.ws

The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. This reduces waste and often leads to higher efficiency. For instance, the use of catalytic amounts of a phase-transfer catalyst for azidation can improve reaction conditions and reduce the amount of reagents needed. organic-chemistry.org

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach. semanticscholar.org For the synthesis of α-amino ketones, transaminases could potentially be employed to convert the ketone directly to the amine in a single, highly enantioselective step, operating under mild, aqueous conditions. semanticscholar.org

Table 2: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Safer Solvents | Replacing traditional solvents with options like ethyl acetate or water. unibo.itcolab.ws |

| Catalysis | Utilizing catalytic hydrogenation or phase-transfer catalysts to minimize waste. organic-chemistry.org |

| Atom Economy | Designing reactions, such as direct amination, that incorporate most of the starting material atoms into the final product. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrobromide |

| 1-(2,6-dichlorophenyl)ethanone |

| 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one |

| 2-Azido-1-(2,6-dichlorophenyl)ethan-1-one |

| Sodium Azide |

| N-Bromosuccinimide |

| Triphenylphosphine |

| Ethyl acetate |

Chemical Reactivity and Mechanistic Studies of 2 Amino 1 2,6 Dichlorophenyl Ethan 1 One

Reactions Involving the Alpha-Amino Moiety

The primary amine functionality is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Alkylation and Acylation Reactions

The nucleophilic nature of the primary amino group in 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one allows it to readily undergo alkylation and acylation reactions. These reactions are fundamental in building more complex molecular scaffolds.

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides or other suitable electrophiles. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkylating agent. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. For instance, reaction with an alkyl halide like methyl iodide would yield the N-methylated derivative. A related synthesis shows the N-alkylation of an aniline (B41778) derivative with 1,3-dichloro-2-(1-bromoethyl)benzene to form a secondary amine. prepchem.com

Acylation: Acylation of the amino group is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl), results in the formation of a stable amide bond. This transformation is useful for installing a variety of acyl groups and is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates. youtube.com

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl derivative) |

| Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | Secondary Amine (N-benzyl derivative) |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide (N-acetyl derivative) |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide (N-acetyl derivative) |

| Acylation | Sulfonyl Chloride | Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

Oxidation and Reduction Pathways

The reactivity of this compound in redox reactions is primarily centered on the reduction of the carbonyl group.

Reduction: The ketone functionality can be selectively reduced to a hydroxyl group to form the corresponding amino alcohol, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. This transformation is of significant interest as α-amino alcohols are important structural motifs. nih.gov Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. Asymmetric reduction can be achieved using chiral catalysts to yield specific stereoisomers of the amino alcohol, which is a common strategy in pharmaceutical synthesis. googleapis.com

Oxidation: While the primary amino group can theoretically be oxidized, the more common oxidative pathway discussed in the literature involves the reverse reaction: the oxidation of the corresponding amino alcohol, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, to yield the title α-amino ketone. Reagents like potassium permanganate (B83412) can be used for such transformations. Direct oxidation of the amino group in the title compound itself is less common and could lead to a mixture of products, including nitro compounds or coupling products, depending on the oxidant used.

Condensation Reactions and Schiff Base Formation

A hallmark reaction of the primary amino group is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. vulcanchem.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of a Schiff base from this compound introduces a C=N double bond, which is a versatile functional group for further synthetic transformations. ekb.egnih.gov The reaction is general and can be performed with a wide variety of carbonyl-containing compounds. semanticscholar.org

Table 2: Examples of Schiff Base Formation

| Carbonyl Reactant | Product Name (Illustrative) |

|---|---|

| Benzaldehyde | N-(benzylidene)-2-amino-1-(2,6-dichlorophenyl)ethan-1-one |

| Acetone | N-(propan-2-ylidene)-2-amino-1-(2,6-dichlorophenyl)ethan-1-one |

| Salicylaldehyde | 2-(((2-oxo-2-(2,6-dichlorophenyl)ethyl)imino)methyl)phenol |

Transformations at the Carbonyl Group

The electrophilic carbonyl carbon is a primary site for nucleophilic attack, leading to a variety of addition products. Its reactivity is also influenced by the adjacent α-hydrogens, which allow for keto-enol tautomerism.

Nucleophilic Additions to the Ketone

The ketone group in this compound is susceptible to nucleophilic addition, a fundamental class of reactions for carbonyl compounds. vulcanchem.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the carbonyl carbon. nih.gov

Common nucleophiles that can add to the ketone include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Cyanide: The cyanide ion (from sources like HCN or NaCN) adds to form a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and other derivatives.

Hydride Reagents: As mentioned in section 3.1.2, hydride reagents like NaBH₄ add a hydride ion (H⁻) to the carbonyl, leading to its reduction to a secondary alcohol.

The steric hindrance from the ortho-substituted dichlorophenyl group may influence the rate and feasibility of these additions, potentially requiring more forcing conditions compared to unhindered ketones.

Keto-Enol Tautomerism and Its Influence on Reactivity

This compound possesses hydrogen atoms on the carbon alpha to the carbonyl group, enabling it to undergo keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, between the ketone form and the enol form (an alkene-alcohol). masterorganicchemistry.comfiveable.me

The equilibrium for simple ketones overwhelmingly favors the keto form. libretexts.orgmasterorganicchemistry.com However, the enol tautomer, even at low concentrations, is a crucial intermediate. The tautomerization can be catalyzed by either acid or base. chemistrysteps.com

Under basic conditions: A base can remove an α-hydrogen to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile, with the negative charge shared between the α-carbon and the oxygen atom.

Under acidic conditions: The carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base (like water) can then remove an α-hydrogen to form the neutral enol.

The significance of this tautomerism lies in the altered reactivity of the enol/enolate form. While the carbonyl carbon of the keto form is electrophilic, the α-carbon of the enol or enolate is nucleophilic. chemistrysteps.com This "umpolung" (reactivity reversal) allows the α-carbon to attack electrophiles, such as halogens (in α-halogenation reactions) or alkyl halides (in enolate alkylation reactions). Therefore, keto-enol tautomerism is mechanistically critical for a range of reactions that occur at the α-position of the ketone.

Reactivity of the Dichlorophenyl Ring System

The reactivity of the 2,6-dichlorophenyl moiety in the title compound is significantly influenced by the electronic and steric effects of the substituents. The two chlorine atoms and the aminoethanone group play crucial roles in dictating the outcomes of aromatic substitution reactions.

Electrophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The 2,6-dichlorophenyl ring in this compound is strongly deactivated towards EAS. This deactivation stems from two primary factors:

Inductive Effect: The two chlorine atoms are highly electronegative and withdraw electron density from the aromatic ring through the sigma bonds, making it electron-poor and less attractive to electrophiles. youtube.com

Deactivating Group: The aminoethanone side chain, particularly when the amine is protonated under acidic reaction conditions typical for EAS, acts as a strong electron-withdrawing and deactivating group.

While chlorine atoms are typically ortho, para-directing, in this specific substitution pattern, the positions ortho (C3, C5) and para (C4) to the chlorine atoms are the only available sites for substitution. However, the combined deactivating effects of the two chlorine atoms and the side chain render the ring highly unreactive. Forcing conditions may be required to achieve any substitution, which often leads to low yields and lack of selectivity. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally difficult on such electron-deficient aromatic systems. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitutions

In contrast to its inertness toward electrophiles, the dichlorophenyl ring is activated for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction involves a nucleophile attacking the electron-poor aromatic ring, resulting in the displacement of a leaving group, in this case, a chloride ion. youtube.com

The key factors enabling SNAr in this system are:

Electron-Withdrawing Groups: The two chlorine atoms and the carbonyl group of the ethanone (B97240) side chain strongly withdraw electron density from the ring. This withdrawal makes the ring electrophilic and susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub

Stabilization of Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The electron-withdrawing substituents, particularly when positioned ortho and para to the leaving group, stabilize this anionic intermediate through resonance and induction, thereby lowering the activation energy of the reaction. libretexts.orgnih.gov

In this compound, a nucleophile can attack the carbon atoms bearing the chlorine atoms (C2 or C6). The regioselectivity of such reactions on substituted dichloropyrimidines has been shown to be sensitive to the nature of other substituents on the ring. wuxiapptec.com For dichlorophenyl systems, reactions with various nucleophiles such as phenols, amines, and thiols can lead to the displacement of one or both chlorine atoms, providing a pathway to highly functionalized derivatives. researchgate.netresearchgate.net The reactivity can be influenced by the nature of the nucleophile, solvent, and the presence of catalysts. researchgate.netmdpi.com

Complex Reaction Pathways and Molecular Rearrangements

The bifunctional nature of this compound, possessing both a primary amine and a ketone, makes it a valuable precursor for the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net These transformations often involve multi-step sequences or complex one-pot reactions.

For instance, α-amino ketones are well-established building blocks for constructing heterocycles like pyrazines, pyrroles, and imidazoles. rsc.org Condensation of the primary amine with a 1,2-dicarbonyl compound, followed by cyclization and oxidation, can yield substituted pyrazines. Similarly, reactions with other appropriate bifunctional reagents can lead to a diverse array of heterocyclic structures. The alkynyl ketone functionality, a related reactive substrate, has been used to generate pyridines, pyrazolines, isoxazoles, and triazoles through condensation reactions. capes.gov.brrsc.org These pathways are crucial in medicinal chemistry for creating novel molecular scaffolds.

Chemo- and Stereoselective Transformations for Advanced Derivatives

The presence of multiple reactive sites in this compound necessitates careful control to achieve selective transformations for creating advanced and often chiral derivatives.

Chemoselectivity refers to the selective reaction of one functional group in the presence of another. In this molecule, the primary amine and the ketone are the main sites for reaction. Selective N-acylation or N-alkylation can be achieved under controlled conditions, leaving the ketone intact. Conversely, the ketone can be targeted while the amine is protected, for example, as a carbamate.

Stereoselectivity is paramount when creating chiral molecules, which is often a requirement for biologically active compounds. nih.gov The most significant stereoselective transformation for this substrate is the asymmetric reduction of the ketone to produce a chiral 1,2-amino alcohol. nih.govnih.gov Chiral amino alcohols are vital structural motifs in many natural products and pharmaceuticals. nih.govrsc.org

This reduction can be accomplished using various catalytic methods, including:

Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal complex (e.g., Iridium or Ruthenium-based) and a hydrogen donor like isopropanol (B130326) or formic acid to achieve high enantioselectivity. rsc.orgmdpi.com

Catalytic Hydrogenation: Rhodium-based catalysts with chiral ligands such as BINAP can be used under hydrogen pressure to yield specific diastereomers of the amino alcohol product. rsc.org

Oxazaborolidine-Catalyzed Reduction: Chiral oxazaborolidines (like the Corey-Bakshi-Shibata or CBS catalyst) in combination with a stoichiometric reductant like borane (B79455) (BH₃) are highly effective for the enantioselective reduction of ketones. mdpi.comwikipedia.orgacs.org

Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) offer a green and highly selective method for ketone reduction, often providing excellent enantiomeric excess under mild conditions. researchgate.net

The choice of catalyst and reaction conditions determines the stereochemical outcome (syn/anti diastereoselectivity and R/S enantioselectivity) of the resulting amino alcohol. acs.orgacs.org

Table 1: Examples of Catalytic Systems for Asymmetric Ketone Reduction

| Catalytic System | Type of Reduction | Typical Reductant | Key Feature |

|---|---|---|---|

| Ir or Ru / Chiral Ligand | Asymmetric Transfer Hydrogenation (ATH) | Isopropanol, Formic Acid | High enantioselectivity for a broad range of ketones. rsc.orgmdpi.com |

| Rh / (R)-BINAP | Asymmetric Hydrogenation | H₂ Gas | Excellent diastereoselectivity for syn-products. rsc.org |

| Chiral Oxazaborolidine | Borane-mediated Reduction | Borane (BH₃) | High enantiomeric excess (ee%) for aryl-alkyl ketones. mdpi.comwikipedia.org |

| Alcohol Dehydrogenase (ADH) | Biocatalytic Reduction | Isopropanol (cosubstrate) | High chemo-, regio-, and enantioselectivity under mild conditions. researchgate.net |

Structural Elucidation and Conformational Analysis of 2 Amino 1 2,6 Dichlorophenyl Ethan 1 One

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of organic molecules. Techniques such as NMR, IR, and mass spectrometry offer distinct insights into the molecular framework of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR for structural assignment and conformational preferences)

NMR spectroscopy provides precise information about the atomic connectivity and chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR: In the proton NMR spectrum of the hydrobromide salt of this compound, the aromatic protons on the dichlorophenyl ring are expected to produce signals in the range of δ 7.35–7.45 ppm. vulcanchem.com Due to the symmetrical 2,6-substitution, the aromatic protons would appear as a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the amino group would likely appear as a singlet further downfield. The protons of the amino group (NH₂), present as an ammonium (B1175870) salt (-NH₃⁺) in the hydrobromide form, would show a broad signal.

¹³C NMR: The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon (C=O) is the most deshielded and would appear at a characteristic chemical shift around 194 ppm, similar to related structures like 2-bromo-1-(2-chlorophenyl)ethanone. rsc.org The carbons of the dichlorophenyl ring would appear in the aromatic region (typically 120-140 ppm), with the carbons bearing the chlorine atoms showing distinct shifts. The methylene carbon (CH₂) would be found further upfield.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the full structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | --- | ~194 |

| Methylene (CH₂) | ~4.5 | ~45-50 |

| Amino (NH₂) | Broad Signal | --- |

| Aromatic (C₃, C₅) | ~7.4 (d) | ~130-132 |

| Aromatic (C₄) | ~7.3 (t) | ~128-130 |

| Aromatic (C₂, C₆) | --- | ~135-138 |

| Aromatic (C₁) | --- | ~133-135 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Infrared (IR) Spectroscopy: The IR spectrum for this compound hydrobromide shows characteristic absorption peaks that confirm its key functional groups. A significant peak is observed around 1,680 cm⁻¹, which is indicative of the carbonyl (C=O) group stretching vibration. vulcanchem.com Another prominent absorption at approximately 3,300 cm⁻¹ corresponds to the N-H stretching of the amino group. vulcanchem.com This is distinct from the precursor, 1-(2,6-dichlorophenyl)ethanone, which lacks the N-H stretch but shows a carbonyl peak. nist.gov Other expected peaks would include C-H stretches for the aromatic ring and the methylene group, as well as C-Cl stretches at lower wavenumbers.

Raman Spectroscopy: While specific Raman data is not widely available, it would serve as a complementary technique to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for identifying the C-Cl and aromatic ring vibrations.

Table 2: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretch | ~3,300 | vulcanchem.com |

| Carbonyl (C=O) | Stretch | ~1,680 | vulcanchem.com |

| Aromatic C-H | Stretch | ~3000-3100 | General |

| Methylene C-H | Stretch | ~2850-2960 | General |

| C-Cl | Stretch | ~600-800 | General |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Weight: The exact mass of this compound (C₈H₇Cl₂NO) can be calculated to be approximately 203.99 g/mol . For the hydrobromide salt, the molecular weight is 284.96 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) would confirm the elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.

The structure of this compound contains two main chromophores: the dichlorophenyl ring and the carbonyl group.

π→π* Transitions: Strong absorption bands at shorter wavelengths (in the 200-280 nm range) are expected due to π→π* transitions within the aromatic ring.

n→π* Transitions: The carbonyl group gives rise to a characteristically weak absorption band at a longer wavelength (typically 270-300 nm). masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The exact position of these absorption maxima can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and details of intermolecular interactions.

Currently, there are no publicly available crystal structures for this compound or its salts in crystallographic databases. Therefore, a detailed discussion of its experimental solid-state structure is not possible.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Although no experimental crystal structure exists, the types of intermolecular forces that would govern the crystal packing can be predicted based on the molecule's functional groups.

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In the solid state, extensive intermolecular N-H···O hydrogen bonds would be expected, linking molecules into chains or more complex networks. In the hydrobromide salt, the ammonium group (-NH₃⁺) would form strong hydrogen bonds with the bromide ions and carbonyl oxygen atoms.

π-π Stacking: The presence of the dichlorophenyl ring allows for the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules, which would further stabilize the crystal lattice.

Halogen Bonding: The chlorine atoms on the phenyl ring could also participate in weaker halogen bonding interactions with electronegative atoms like oxygen or other chlorine atoms.

Dihedral Angle Analysis and Molecular Conformation in the Crystalline State

Detailed experimental data from single-crystal X-ray diffraction is essential for a definitive analysis of the dihedral angles and the preferred molecular conformation in the solid state. As of this review, specific crystallographic data for this compound has not been identified in the public domain.

However, analysis of structurally similar compounds, such as 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, can provide valuable insights. In one study of this related molecule, the dihedral angle between the 2,6-dichloroanilino unit and the adjacent phenyl ring was found to be 67.71(4)°. researchgate.net The orientation of the ethanol (B145695) side chain relative to its parent benzene (B151609) ring was described by a dihedral angle of 64.94(9)°. researchgate.net Such significant twisting is common in molecules with bulky ortho-substituents on a phenyl ring to minimize steric hindrance.

In the absence of experimental data, computational modeling techniques such as Density Functional Theory (DFT) could predict the most stable conformation and the associated dihedral angles.

| Anticipated Key Dihedral Angles | Predicted Influence |

| C(Ar)-C(Ar)-C(=O)-C(N) | Determines the orientation of the phenyl ring relative to the keto-amino side chain. A large angle is expected due to steric hindrance from the ortho-chlorine atoms. |

| C(Ar)-C(=O)-C-N | Describes the geometry of the α-amino ketone moiety. |

This table is predictive and awaits experimental verification.

Chiroptical Properties and Stereochemical Assignments (if optically active forms are studied)

The this compound molecule does not possess a stereocenter in its ground state, as there is no carbon atom bonded to four different substituents. The carbon atom of the aminomethyl group (-CH₂NH₂) is bonded to two hydrogen atoms. Therefore, the molecule is achiral and would not exhibit optical activity.

Consequently, there are no enantiomers or diastereomers to be resolved or studied for their chiroptical properties, such as optical rotation or circular dichroism. The compound is not expected to rotate the plane of polarized light.

Should the compound undergo a reaction that introduces a chiral center, for instance, through substitution at the aminomethyl carbon, the resulting derivatives could exist as enantiomers and would then be amenable to chiroptical studies for stereochemical assignment. However, for the parent compound, this section is not applicable.

2 Amino 1 2,6 Dichlorophenyl Ethan 1 One As a Synthetic Building Block

2-Amino-1-(2,6-dichlorophenyl)ethan-1-one and its derivatives are valuable intermediates in organic synthesis, prized for the reactive handles offered by the aminoketone functionality. The presence of the sterically hindered and electron-withdrawing 2,6-dichlorophenyl group imparts specific properties to the molecule and influences the reactivity of the adjacent carbonyl and amino groups. This structure serves as a cornerstone for the construction of more elaborate molecular architectures.

Advanced Analytical Methods for Research Grade Assessment

Chromatographic Purity and Impurity Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are indispensable for separating the target compound from impurities, which may include starting materials, by-products from the synthesis, or degradation products. This separation allows for the precise quantification of purity and the identification of any contaminants.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "2-Amino-1-(2,6-dichlorophenyl)ethan-1-one". The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). Due to its polarity, "this compound" is well-suited for reverse-phase HPLC, where the stationary phase is nonpolar.

In a typical analysis, a solution of the compound is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate, generating a chromatogram. The peak corresponding to "this compound" will have a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate). The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, with research-grade materials often required to exceed 95% purity. lgcstandards.com

Impurity profiling involves identifying and quantifying the minor peaks in the chromatogram. These impurities can be route-specific, arising from the particular synthetic pathway used, or non-route specific. nih.gov For instance, residual starting materials or intermediates from the synthesis are common impurities. vulcanchem.com

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. While direct analysis of "this compound" by GC may be challenging due to its relatively low volatility, the technique is excellent for detecting residual solvents from the synthesis or purification process.

Table 1: Representative HPLC Purity Analysis Data This table is interactive and represents typical data from an HPLC analysis.

| Parameter | Value |

|---|---|

| Compound | This compound |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 4.8 min |

| Purity (by Area %) | >98% |

| Major Impurity 1 | Retention Time: 3.2 min, Area %: 0.7% |

| Major Impurity 2 | Retention Time: 5.5 min, Area %: 0.4% |

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic techniques are vital for both structural confirmation and quantitative analysis. Methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's structure and can be adapted for precise concentration measurements.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for determining the exact concentration of a substance in a solution without the need for a specific reference standard of the same compound. kosfaj.org The method relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By including a certified internal standard of known concentration in the sample, the concentration of the analyte can be accurately calculated. kosfaj.org For "this compound", characteristic proton (¹H) NMR signals, such as those for the aromatic protons (around 7.35–7.45 ppm) or the methylene (B1212753) protons adjacent to the amino group (around 4.20 ppm), can be used for quantification. vulcanchem.com

UV-Visible Spectroscopy is another common method for concentration determination, based on the Beer-Lambert Law. A solution of the compound is placed in a cuvette, and UV-Vis light is passed through it. The amount of light absorbed at a specific wavelength (λmax) is proportional to the compound's concentration. The phenyl ketone chromophore in "this compound" gives it a distinct UV absorbance profile. While a related precursor, 2,6-dichlorophenol (B41786), shows absorbance peaks around 205, 278, and 285 nm, the exact λmax for the title compound would be determined experimentally to establish a standard curve for quantification. researchgate.net

Infrared (IR) Spectroscopy is primarily used for structural confirmation by identifying the functional groups present in the molecule. The IR spectrum of "this compound" displays characteristic absorption bands, such as a strong peak for the carbonyl (C=O) stretch around 1680 cm⁻¹ and bands for the N-H stretch of the primary amine around 3300 cm⁻¹. vulcanchem.com

Table 2: Spectroscopic Data for Structural Characterization This table is interactive and summarizes key spectroscopic features.

| Technique | Feature | Characteristic Signal |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.35–7.45 ppm |

| Methylene Protons (-CH₂NH₂) | δ 4.20 ppm | |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1680 cm⁻¹ |

| Amine (N-H) Stretch | ~3300 cm⁻¹ |

| UV-Vis | Absorbance Maximum (λmax) | Compound-specific (determined experimentally) |

Elemental Analysis and Combustion Analysis for Stoichiometric Verification

Elemental analysis, often performed via combustion analysis, is a definitive method for verifying the empirical and molecular formula of a synthesized compound. It provides experimental confirmation of the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.), which can then be compared to the theoretically calculated values.

The procedure involves combusting a small, precisely weighed sample of "this compound" at a high temperature in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The mass of each product is used to calculate the mass percentage of the corresponding element in the original sample. Chlorine is typically determined by other methods, such as titration or ion chromatography, after decomposition of the sample.

For "this compound," with the molecular formula C₈H₇Cl₂NO, the theoretical elemental composition can be calculated based on its molecular weight. bldpharm.com A close correlation between the experimental results from elemental analysis and the theoretical values provides strong evidence for the compound's stoichiometric purity and confirms its chemical formula.

Table 3: Theoretical vs. Experimental Elemental Composition This table is interactive and illustrates the comparison for stoichiometric verification.

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|---|

| Carbon (C) | C₈H₇Cl₂NO | 47.09% | 47.15% ± 0.3% |

| Hydrogen (H) | C₈H₇Cl₂NO | 3.46% | 3.51% ± 0.3% |

| Chlorine (Cl) | C₈H₇Cl₂NO | 34.75% | 34.68% ± 0.3% |

| Nitrogen (N) | C₈H₇Cl₂NO | 6.86% | 6.81% ± 0.3% |

Emerging Research Directions for 2 Amino 1 2,6 Dichlorophenyl Ethan 1 One

Development of Novel and Highly Efficient Synthetic Pathways

One established approach for analogous compounds involves the amination of α-haloketone precursors. For instance, the synthesis of 2,3'-dichloroacetophenone (B1581386) has been achieved by the α-chlorination of m-chloroacetophenone. google.com A similar strategy could be adapted, starting with the corresponding α-bromo or α-chloro derivative of 1-(2,6-dichlorophenyl)ethanone. Another classical method is the Strecker synthesis, which assembles an α-amino acid from an aldehyde, ammonia (B1221849), and cyanide, followed by conversion to the target ketone. libretexts.org

Modern synthetic chemistry, however, is moving towards more catalytic and atom-economical methods. Recent advances in the synthesis of α-amino ketones highlight several promising strategies: rsc.org

Direct C-H Amination: Transition-metal-free direct α-C-H amination of ketones using reagents like ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant presents a highly efficient route. organic-chemistry.org This avoids the pre-functionalization of the ketone starting material.

Catalytic Asymmetric Arylation: Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines offers a pathway to chiral α-amino ketones, which are valuable substructures in bioactive molecules. nih.gov

Reductive Amination: The reductive amination of α-keto acids is another viable route to α-amino acids, which can then be converted to the desired α-amino ketone. libretexts.org

For industrial-scale production, continuous flow processes are gaining traction. A patented two-stage continuous process for the hydrobromide salt of the target compound illustrates this trend. It involves the nitration of 2,6-dichlorophenol (B41786) followed by reduction and salt formation, achieving high purity and minimizing byproducts. vulcanchem.com

Table 1: Comparison of Synthetic Methodologies for α-Amino Ketones

| Method | Starting Materials | Key Features | Potential Advantages |

|---|---|---|---|

| Classical Halogenation-Amination | α-Haloketone, Amine | Multi-step, well-established | Readily available starting materials |

| Direct C-H Amination | Ketone, Amine Source | Transition-metal-free, catalytic | High atom economy, avoids pre-functionalization |

| Asymmetric Arylation | α-Keto imine precursor, Arylboronic acid | Palladium-catalyzed, enantioselective | Access to chiral products |

| Continuous Flow Process | 2,6-Dichlorophenol | Industrial scale, high purity | Efficient for large quantities, byproduct minimization vulcanchem.com |

Exploration of Under-Investigated Chemical Transformations and Reactivity Patterns

The dual functionality of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one, possessing both a primary amine and a ketone, makes it a rich substrate for a variety of chemical transformations. While the fundamental reactivity of these groups is understood, their interplay within this specific sterically hindered dichlorophenyl framework remains an area ripe for investigation. nih.govacs.org

The primary amino group is a potent nucleophile and can readily participate in reactions such as:

Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which are themselves versatile intermediates. vulcanchem.com

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to yield amides and sulfonamides, respectively, allowing for the introduction of a wide array of functional groups.

The ketone's carbonyl group is electrophilic and susceptible to nucleophilic attack:

Reduction: Reduction of the ketone would yield the corresponding 2-amino-1-(2,6-dichlorophenyl)ethan-1-ol, a valuable amino alcohol scaffold.

Addition Reactions: Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds at the carbonyl carbon.

Beyond these standard transformations, several under-investigated areas hold significant potential:

Cyclization Reactions: The compound is an ideal precursor for the synthesis of various heterocyclic systems. For example, reaction with β-dicarbonyl compounds could lead to the formation of substituted pyridines or other nitrogen-containing rings. The Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes from a ketone, an active nitrile, and elemental sulfur, could potentially be applied. researchgate.net

Pictet-Spengler Reaction: Intramolecular cyclization reactions, such as a Pictet-Spengler type reaction following initial derivatization, could provide access to complex fused-ring systems.

Multicomponent Reactions (MCRs): The ability of both the amine and ketone to participate in sequential reactions makes this compound an attractive substrate for MCRs, allowing for the rapid construction of molecular complexity from simple starting materials. researchgate.net

The steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring likely influences the reactivity of the adjacent ketone, a factor that warrants more detailed kinetic and mechanistic studies.

Advanced Structural and Spectroscopic Correlation Studies

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its reactivity and its interactions in biological or material science contexts. While basic spectroscopic data are available, advanced structural analyses like single-crystal X-ray diffraction are needed for a definitive structural elucidation.

A study on the closely related compound, 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, provides significant insight into the likely structural features. nih.govresearchgate.net In this analogue, the 2,6-dichloroanilino unit is nearly planar, and there is a significant dihedral angle between the two phenyl rings. nih.govresearchgate.net It is probable that in this compound, the steric bulk of the ortho-chloro substituents forces the carbonyl group out of the plane of the phenyl ring.

Key structural parameters to be investigated would include:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine protons and the carbonyl oxygen or even one of the chlorine atoms could significantly influence the preferred conformation. nih.govresearchgate.net

Intermolecular Interactions: In the solid state, interactions such as N-H···O, C-H···π, and π–π stacking are expected to play a major role in the crystal packing. nih.govresearchgate.net

Spectroscopic data can be correlated with these structural features.

Table 2: Anticipated Spectroscopic Data and Structural Correlations

| Spectroscopic Technique | Expected Data | Structural Correlation |

|---|---|---|

| Infrared (IR) Spectroscopy | N-H stretching (~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹) vulcanchem.com | Confirms presence of amine and ketone functional groups. Shifts in C=O frequency can indicate degree of conjugation and hydrogen bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic proton signals (δ ~7.35–7.45 ppm), Methylene (B1212753) proton signal (δ ~4.20 ppm) vulcanchem.com | Chemical shifts and coupling constants provide information on the electronic environment and connectivity. NOE experiments can reveal through-space proximity of atoms, aiding conformational analysis. |

| X-ray Crystallography | Precise bond lengths, bond angles, torsional angles, and packing diagrams. | Provides definitive 3D structure and reveals intramolecular and intermolecular interactions like hydrogen bonds and π-stacking. nih.gov |

| Computational Modeling | Calculated minimum energy conformations, electrostatic potential maps. | Predicts preferred conformations and regions of high or low electron density, complementing experimental data. rsc.org |

Potential Role in Supramolecular Chemistry and Functional Materials Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits held together by non-covalent interactions. organic-chemistry.org The structural features of this compound make it a promising candidate for use as a tecton, or building block, in the construction of supramolecular assemblies.

The key features enabling this potential role are:

Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. These functionalities can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. Halogen bonding is increasingly recognized as a powerful tool for directing crystal engineering and the formation of functional materials. nih.gov

π–π Interactions: The aromatic phenyl ring can participate in π–π stacking interactions, further stabilizing supramolecular architectures. nih.govresearchgate.net

These non-covalent interactions could be exploited to design novel functional materials. For instance, the self-assembly of this compound or its derivatives could lead to the formation of:

Organic Frameworks: Porous crystalline materials with potential applications in gas storage or separation.

Gels: Soft materials formed through the entanglement of self-assembled fibrillar networks.

Liquid Crystals: Materials exhibiting phases of matter with properties intermediate between those of conventional liquids and solid crystals.

The incorporation of the 2,6-dichlorophenyl moiety is significant, as halogenation is a known strategy for tuning the properties of organic materials, including their electronic characteristics and solid-state packing. The interplay of hydrogen bonding, halogen bonding, and π-stacking offers a rich landscape for designing new materials with tailored properties, driven by the specific molecular information encoded in the structure of this compound.

Q & A

Basic: What are the established synthetic routes for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves amination of 2,6-dichloroacetophenone (CAS 2040-05-3), a precursor with a reactive ketone group. A common approach is the Leuckart reaction, where the ketone is reacted with ammonium formate under reflux conditions to introduce the amino group. Purification is achieved via recrystallization using ethanol/water mixtures, followed by column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted starting materials. Purity validation requires NMR (¹H/¹³C) to confirm the absence of residual solvents and byproducts, complemented by high-resolution mass spectrometry (HRMS) for molecular ion verification .

Basic: How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

Methodological Answer:

- ¹H NMR : A singlet at δ 2.1–2.3 ppm (methyl group adjacent to ketone), aromatic protons at δ 7.3–7.6 ppm (doublets for 2,6-dichloro substitution), and a broad singlet at δ 1.8–2.0 ppm (amine proton, exchangeable).

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 220.0 (C₈H₇Cl₂NO). Differentiation from analogs (e.g., nitro or methoxy derivatives) relies on chlorine isotopic patterns and absence of substituent-specific fragments (e.g., methoxy loss at m/z 15) .

Advanced: What crystallographic strategies resolve enantiomeric ambiguity in this compound derivatives?

Methodological Answer:

Enantiomorph-polarity estimation can be challenging due to near-centrosymmetric structures. Using SHELXT (SHELX software suite), the Flack parameter (η) or the alternative x parameter (based on twin components) is calculated during refinement. For accurate chirality assignment:

- Collect high-resolution data (d ≤ 0.8 Å) to reduce noise.

- Use the

TWINandBASFcommands in SHELXL to model twinning. - Validate with the Hamilton R-factor ratio test to confirm handedness. Evidence suggests the x parameter converges faster and avoids false chirality signals in near-symmetric systems .

Advanced: How does this compound act as a dopamine D1 receptor positive allosteric modulator (PAM), and what experimental designs validate this mechanism?

Methodological Answer:

The compound’s dichlorophenyl moiety binds to an intracellular allosteric site on the D1 receptor, enhancing dopamine affinity. Key experimental approaches:

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing human D1 receptors. Co-treatment with dopamine and the compound (EC₅₀ ~100 nM) shows potentiation .

- Mutagenesis : Replace residues in the intracellular loop (e.g., Thr273 or Ser277) to identify binding determinants.

- Cryo-EM/X-ray Crystallography : Resolve ligand-receptor complexes (e.g., PDB 7LJD) to map interactions .

Advanced: How should researchers address conflicting bioactivity data in studies of this compound derivatives?

Methodological Answer:

Contradictions in potency or selectivity often arise from:

- Purity Variability : Validate compound integrity via LC-MS and elemental analysis.

- Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293), buffer ionic strength, and incubation times.

- Metabolic Stability : Use liver microsomes to assess degradation rates; discrepancies may stem from metabolite interference .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using CHARMM force fields. The compound’s logP (~2.5) suggests moderate penetration.

- Docking Studies (AutoDock Vina) : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and plasma protein binding (>90%) based on structural descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.